Lutetium(3+);trichloride;hexahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

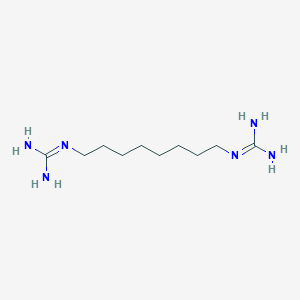

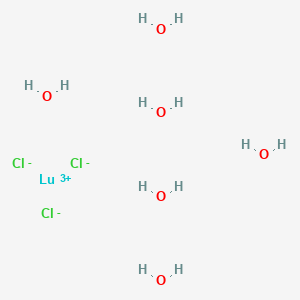

Lutetium(III) chloride hexahydrate, also known as lutetium trichloride hydrate, is a chemical compound composed of lutetium and chlorine with the formula LuCl3 · 6H2O . It forms hygroscopic white monoclinic crystals . The CAS Number for this compound is 15230-79-2 .

Synthesis Analysis

Pure lutetium metal can be produced from lutetium(III) chloride by heating it together with elemental calcium . The reaction is as follows: 2 LuCl3 + 3 Ca → 2 Lu + 3 CaCl2 .Molecular Structure Analysis

The molecular weight of lutetium(III) chloride hexahydrate is 389.42 . Anhydrous lutetium(III) chloride has the YCl3 (AlCl3) layer structure with octahedral lutetium ions .Chemical Reactions Analysis

Lutetium(III) chloride hexahydrate can be used as a starting material to prepare luminescent lutetium aluminum garnet for the preparation of optical ceramics . It can also be used to fabricate a modified glassy carbon electrode to detect sulfite in tap water .Physical And Chemical Properties Analysis

Lutetium(III) chloride hexahydrate is a colorless or white monoclinic crystal . It is soluble in water . The density of lutetium(III) chloride hexahydrate is 3.98 g/cm3 .Applications De Recherche Scientifique

Preparation of Luminescent Materials

Lutetium(3+);trichloride;hexahydrate can be used as a starting material to prepare luminescent lutetium aluminum garnet . These garnets are used in the preparation of optical ceramics, which have applications in various fields such as lighting, displays, and lasers .

Electrochemical Sensors

This compound can be used to fabricate a modified glassy carbon electrode . This electrode can be used to detect sulfite in tap water , which is crucial for monitoring water quality and ensuring public health.

Bioimaging

Lutetium(3+);trichloride;hexahydrate serves as a precursor to prepare LuPO4 nanophosphors . These nanophosphors can be used for bioimaging, a technique that allows the visualization of biological processes at the cellular and molecular level .

Laser Crystal Production

The mineral monazite, a common source of commercially produced Lutetium, can be used to make laser crystals . These crystals are used in various applications, including telecommunications, medicine, and research .

Catalysts in Petroleum Refining

Lutetium Chloride is used as a catalyst in petroleum cracking in refineries . It helps break down large hydrocarbon molecules into smaller ones, making the refining process more efficient .

Alkylation, Hydrogenation, and Polymerization

In addition to petroleum cracking, Lutetium Chloride is also used in alkylation, hydrogenation, and polymerization applications . These processes are crucial in the production of various chemicals and materials .

Safety and Hazards

Lutetium(III) chloride hexahydrate is considered hazardous. It is an irritant and can cause harm if it comes into contact with the skin or eyes, or if it is inhaled or ingested . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .

Mécanisme D'action

Target of Action

Lutetium(3+);trichloride;hexahydrate, also known as Lutetium trichloride hydrate, is a chemical compound composed of lutetium and chlorine with the formula LuCl3 · 6H2O

Mode of Action

It is known that the anhydrous lutetium(iii) chloride has the ycl3 (alcl3) layer structure with octahedral lutetium ions . This suggests that the lutetium ions may interact with other molecules or ions in its environment, potentially influencing various chemical reactions or processes.

Result of Action

It is known that pure lutetium metal can be produced from lutetium(iii) chloride by heating it together with elemental calcium . This suggests that the compound may play a role in certain chemical reactions or processes.

Action Environment

The action of Lutetium(3+);trichloride;hexahydrate can be influenced by various environmental factors. For instance, it forms hygroscopic white monoclinic crystals and also a hygroscopic hexahydrate LuCl3 · 6H2O . This suggests that the compound’s action, efficacy, and stability may be affected by factors such as humidity and temperature.

Propriétés

IUPAC Name |

lutetium(3+);trichloride;hexahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Lu.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOQNHYDCUXYED-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Lu+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12LuO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647794 |

Source

|

| Record name | Lutetium chloride--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lutetium(3+);trichloride;hexahydrate | |

CAS RN |

15230-79-2 |

Source

|

| Record name | Lutetium chloride--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Iron(3+);methyl 6-[3-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-4-amino-5-hydroxy-5-(hydroxymethyl)-6-methyl-2-oxopiperidine-3-carboximidate](/img/structure/B96856.png)